molecular formula C15H18N4O3S2 B2379019 Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 922625-68-1

Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2379019
CAS No.: 922625-68-1
M. Wt: 366.45
InChI Key: MMRTXBKUQBLZHT-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-(3,4-dimethylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C15H18N4O3S2 and its molecular weight is 366.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

α-Glucosidase Inhibitors in Diabetes Treatment

  • Research Focus : The compound's derivatives have shown promise as α-glucosidase inhibitors, potentially useful in treating type 2 diabetes. One such derivative demonstrated potent inhibitory activity, suggesting its viability as a non-sugar-based inhibitor for anti-diabetic drug discovery (Saeedi et al., 2020).

Antituberculosis Agents

  • Research Focus : Derivatives of this compound have been synthesized and evaluated for their antituberculosis activity. Some compounds exhibited significant activity against Mycobacterium tuberculosis, indicating potential as antituberculosis agents (Foroumadi et al., 2001).

Anticancer Properties

  • Research Focus : Studies have explored its derivatives for in vitro antitumor activities. Certain derivatives showed notable inhibitory effects against human tumor cell lines, suggesting potential as cytotoxic agents in cancer treatment (Almasirad et al., 2016).

Anti-inflammatory and Analgesic Agents

  • Research Focus : Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. Some compounds displayed significant activity, comparable to ibuprofen, indicating their therapeutic potential in this area (Shkair et al., 2016).

Antimicrobial Agents

  • Research Focus : The synthesis and biological activity evaluation of derivatives have been conducted, revealing promising antimicrobial properties. This includes activities against Gram-positive and Gram-negative bacteria, as well as plant pathogenic fungi (Jasiak et al., 2017).

Plant Growth Regulation

  • Research Focus : Some derivatives have shown efficacy as plant growth regulators, suggesting applications in agriculture (Xin-jian et al., 2006).

Properties

IUPAC Name

ethyl 2-[[5-[(3,4-dimethylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-4-22-12(20)8-23-15-19-18-14(24-15)17-13(21)16-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H2,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRTXBKUQBLZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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